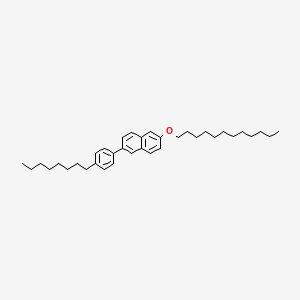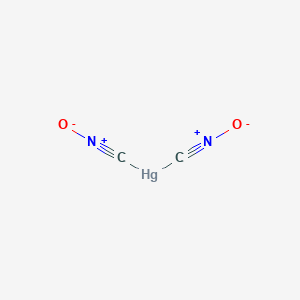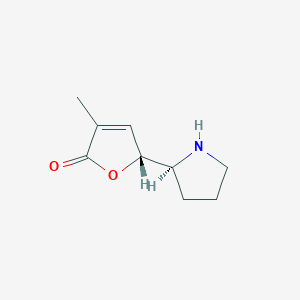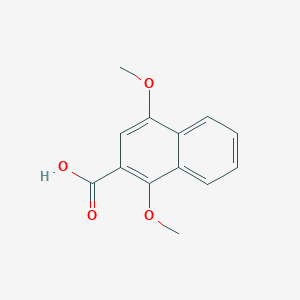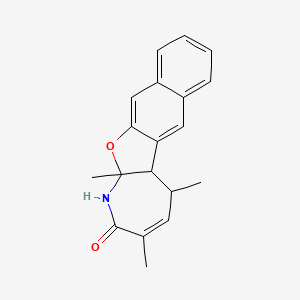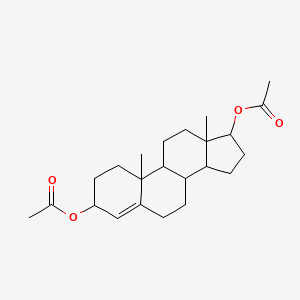
Androst-4-ene-3,17-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androst-4-ene-3beta,17beta-diol diacetate is a steroid ester.
Wissenschaftliche Forschungsanwendungen
Solid-State Photodimerization
Androst-4-ene-3,17-dione, a compound closely related to Androst-4-ene-3,17-diyl diacetate, undergoes dimerization and trimerization when exposed to UV radiation in a solid state. This phenomenon occurs due to short contact between specific molecular elements in the crystalline state, leading to the formation of dimers and trimers through a transfer of hydrogen to the oxygen and a connection between carbons involved. Molecular mechanics calculations have been used to model these dimeric molecules, confirming the structural interpretation of spectral data (DellaGreca et al., 2002).
Microbial Transformation
The microbial transformation of Androst-4-ene-3,17-dione by various fungi has been extensively studied, showing the production of hydroxylated and/or reduced metabolites. This process leads to the creation of compounds which can serve as intermediates for pharmaceutical production, highlighting the potential of fungi as biocatalysts for specific hydroxylation and reduction reactions. The ability of these fungi to transform the compound effectively offers insight into the potential biotechnological applications of Androst-4-ene-3,17-diyl diacetate (Xiong et al., 2006).
Synthesis of Derivatives
Efficient synthesis methods have been developed for the derivatives of Androst-4-ene-3,17-dione, such as 5α-Androst-1-ene-3,17-dione. These methods involve multiple steps, including bromination, dehydrobromination, hydrolyzation, and oxidation, yielding high purity products. This showcases the chemical versatility of steroids related to Androst-4-ene-3,17-diyl diacetate and their potential in drug development and other industrial applications (Zhang & Qiu, 2006).
Aromatase Inhibition
Compounds derived from Androst-4-ene-3,17-dione have been found to be competitive inhibitors of aromatase, an enzyme involved in estrogen synthesis. This indicates potential therapeutic applications, especially in diseases where estrogen plays a role, such as certain types of breast cancer. The molecular modeling of these compounds provides insights into their inhibitory mechanisms and helps in the design of more effective drugs (Numazawa et al., 2002).
Eigenschaften
CAS-Nummer |
4136-03-2 |
|---|---|
Produktname |
Androst-4-ene-3,17-diyl diacetate |
Molekularformel |
C23H34O4 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
(17-acetyloxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate |
InChI |
InChI=1S/C23H34O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h13,17-21H,5-12H2,1-4H3 |
InChI-Schlüssel |
FKDRTPPOFBKQAT-FQJIPJFPSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@@H]4OC(=O)C)C)C |
SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CCC2=C1)CCC4OC(=O)C)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CCC2=C1)CCC4OC(=O)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



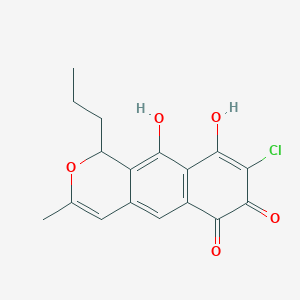
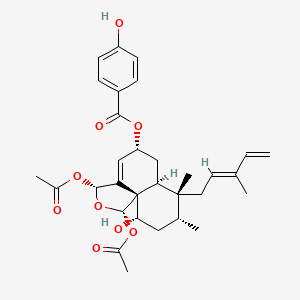
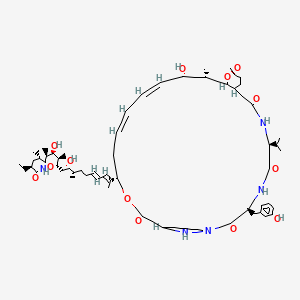
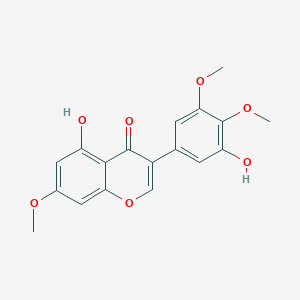
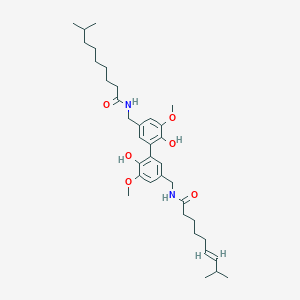
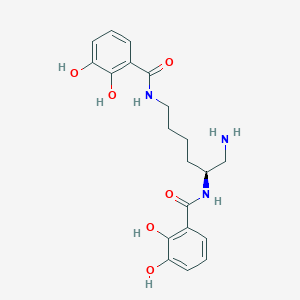
![(1R,2S,4R,5R,8S,9R,12S,13R,14R)-1,5-dihydroxy-13-methyl-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-11-one](/img/structure/B1245863.png)
![[(1R,2R,6S,9R,12R,13R,15R,17S,18R,19R,20R)-19-acetyloxy-17-(furan-3-yl)-8,8,12,18-tetramethyl-4,11-dioxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-20-yl] acetate](/img/structure/B1245864.png)
![(3aR,4S,6aR)-4-(4-hydroxy-3-methoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-one](/img/structure/B1245865.png)
